
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline is a highly nitrated aromatic compound. It is known for its explosive properties due to the presence of multiple nitro groups. This compound is part of a class of chemicals that are used in various applications, including explosives and propellants.
Vorbereitungsmethoden
The synthesis of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline typically involves nitration reactions. The process begins with the nitration of aniline to form 2,4,6-trinitroaniline. This intermediate is then further reacted with 3,3,3-trinitropropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to prevent unwanted side reactions and ensure safety .
Analyse Chemischer Reaktionen
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline undergoes various chemical reactions, primarily due to its highly nitrated nature. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, leading to the formation of amines and other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, often involving nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline has several scientific research applications:
Chemistry: It is used as a model compound in studies of nitration reactions and the behavior of highly nitrated aromatic compounds.
Biology and Medicine: Research has explored its potential as an antitumor agent, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cells.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline involves the release of a large amount of energy upon detonation. The nitro groups in the compound undergo rapid decomposition, releasing gases like nitrogen and carbon dioxide, which contribute to the explosive force. In biological systems, the compound’s derivatives can induce apoptosis in cancer cells by affecting the expression of proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline can be compared with other similar compounds such as:
2,4,6-Trinitroaniline: Known for its use in explosives, it shares similar nitration patterns but lacks the additional trinitropropyl group.
2,4,6-Trinitro-N-methyl-aniline: Another nitrated aniline derivative, it has a methyl group instead of the trinitropropyl group.
2,4,6-Trinitro-m-cresol: This compound has a similar nitration pattern but is based on a cresol structure rather than an aniline.
Eigenschaften
CAS-Nummer |
51625-34-4 |
|---|---|
Molekularformel |
C9H7N7O12 |
Molekulargewicht |
405.19 g/mol |
IUPAC-Name |
2,4,6-trinitro-N-(3,3,3-trinitropropyl)aniline |
InChI |
InChI=1S/C9H7N7O12/c17-11(18)5-3-6(12(19)20)8(7(4-5)13(21)22)10-2-1-9(14(23)24,15(25)26)16(27)28/h3-4,10H,1-2H2 |
InChI-Schlüssel |
COGBUERKFLIJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


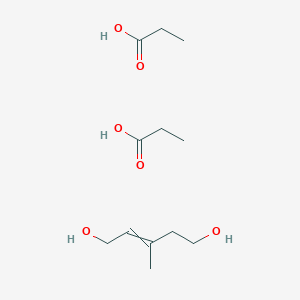
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
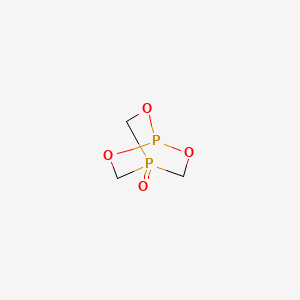
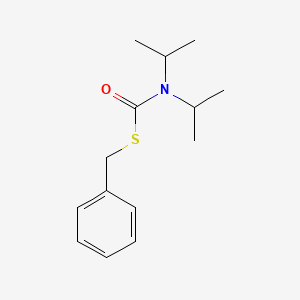

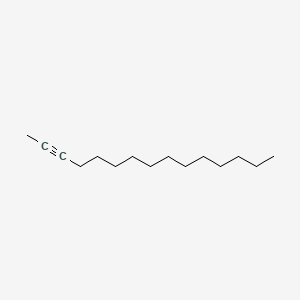
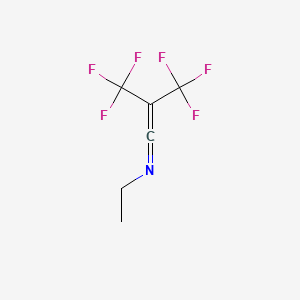
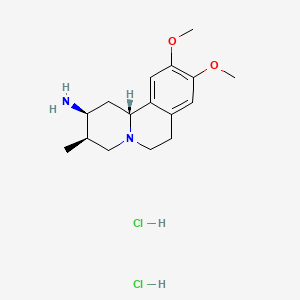
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
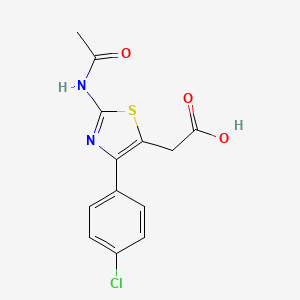
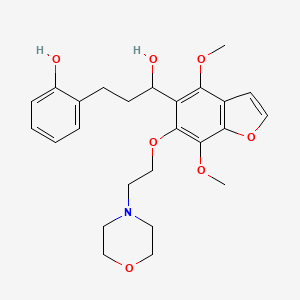
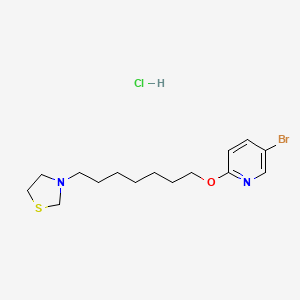

![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
